molecular formula C28H20O4 B14809757 1,2-Bis(benzyloxy)anthraquinone

1,2-Bis(benzyloxy)anthraquinone

Cat. No.: B14809757
M. Wt: 420.5 g/mol
InChI Key: OHVGJUARQUYMQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Bis(benzyloxy)anthraquinone is an organic compound that belongs to the anthraquinone family. Anthraquinones are known for their diverse biological activities and are commonly used in dyes, pigments, and as intermediates in organic synthesis. The compound’s structure consists of an anthraquinone core with two benzyloxy groups attached at the 1 and 2 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Bis(benzyloxy)anthraquinone can be synthesized through various methods. One common approach involves the [2 + 2 + 2] cycloaddition of a 1,2-bis(propiolyl)benzene derivative with terminal and internal alkynes in the presence of iridium catalysts such as [Ir(cod)Cl]2 (cod = 1,5-cyclooctadiene) combined with bis(diphenylphosphino)ethane (DPPE). This method yields anthraquinones in 42% to 93% yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(benzyloxy)anthraquinone undergoes various chemical reactions, including:

    Oxidation: The anthraquinone core can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.

    Substitution: The benzyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the anthraquinone core typically yields quinones, while reduction results in hydroquinones.

Scientific Research Applications

1,2-Bis(benzyloxy)anthraquinone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-Bis(benzyloxy)anthraquinone involves its interaction with cellular proteins and DNA. The compound can intercalate into DNA, disrupting the replication and transcription processes. It also inhibits the activity of topoisomerases, enzymes essential for DNA replication . These interactions lead to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Bis(benzyloxy)anthraquinone is unique due to its specific substitution pattern on the anthraquinone core. This unique structure allows it to interact differently with biological molecules compared to other anthraquinone derivatives, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C28H20O4

Molecular Weight

420.5 g/mol

IUPAC Name

1,2-bis(phenylmethoxy)anthracene-9,10-dione

InChI

InChI=1S/C28H20O4/c29-26-21-13-7-8-14-22(21)27(30)25-23(26)15-16-24(31-17-19-9-3-1-4-10-19)28(25)32-18-20-11-5-2-6-12-20/h1-16H,17-18H2

InChI Key

OHVGJUARQUYMQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)OCC5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.